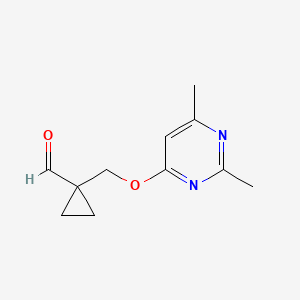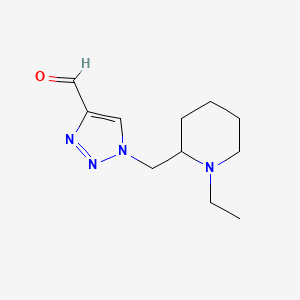
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
The compound “1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups. It includes a piperidine ring, which is a common structure in many pharmaceuticals , and a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the 1,2,3-triazole ring. Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The 1,2,3-triazole ring could potentially be formed through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperidine ring can undergo reactions such as hydrogenation, cyclization, and amination . The 1,2,3-triazole ring can participate in various reactions due to the presence of nitrogen atoms.Applications De Recherche Scientifique
Drug Synthesis and Design
Piperidine derivatives are pivotal in the synthesis of various pharmaceuticals. The structure of “1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” suggests potential use in the design of new drugs due to its piperidine core, which is a common motif in medicinal chemistry . Researchers can modify this core structure to enhance drug properties such as potency, selectivity, and pharmacokinetics.
Biological Activity Modulation
The triazole moiety present in the compound is known for its biological activity. It can interact with various enzymes and receptors, potentially leading to the development of compounds with significant therapeutic effects. This interaction can be exploited to modulate biological pathways and treat diseases .
Neuropharmacological Applications
Piperidine derivatives have been extensively studied for their neuropharmacological effects. Given the structural similarity to known neuroactive compounds, “1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” could be used in the development of new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Antimicrobial Agents
The compound’s structure indicates potential antimicrobial properties. Piperidine derivatives have been shown to possess antibacterial and antifungal activities. This compound could be a starting point for the synthesis of new antimicrobial agents that could help combat antibiotic-resistant strains of bacteria .
Agricultural Chemical Research
In agriculture, piperidine derivatives are used to develop pesticides and herbicides. The unique structure of this compound could lead to the creation of novel agrochemicals that are more effective and environmentally friendly .
Material Science
Piperidine derivatives also find applications in material science. They can be used to synthesize organic semiconductors, which are essential for creating flexible electronic devices. The electronic properties of “1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” could be explored for this purpose .
Propriétés
IUPAC Name |
1-[(1-ethylpiperidin-2-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-14-6-4-3-5-11(14)8-15-7-10(9-16)12-13-15/h7,9,11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPOLMZTVXAYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




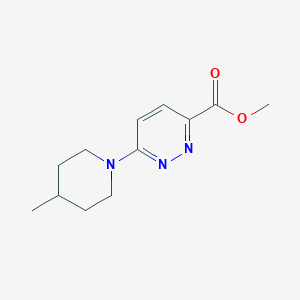
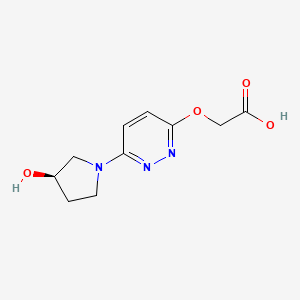
![5-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1481183.png)
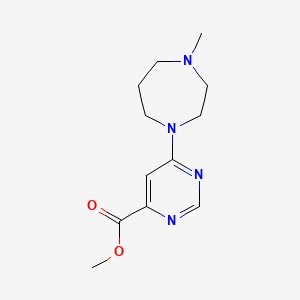



![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanethiol](/img/structure/B1481193.png)

![1-(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)-N-methylmethanamine](/img/structure/B1481196.png)


